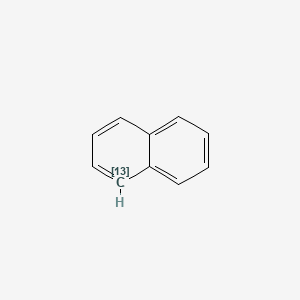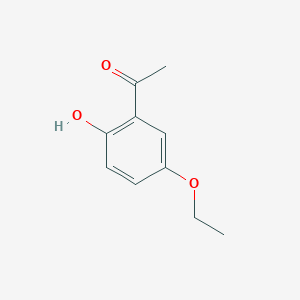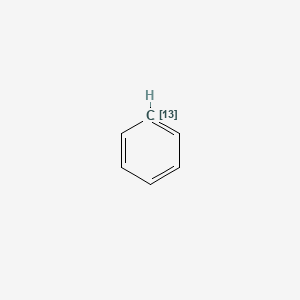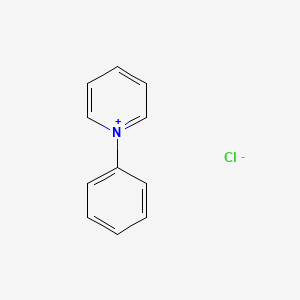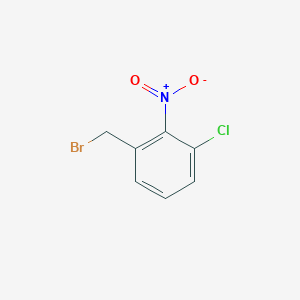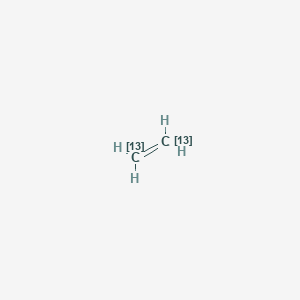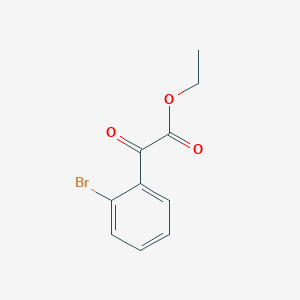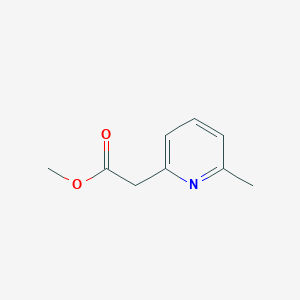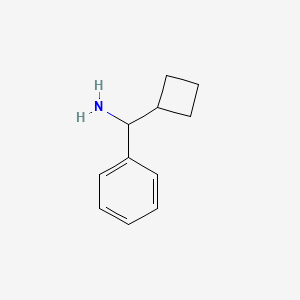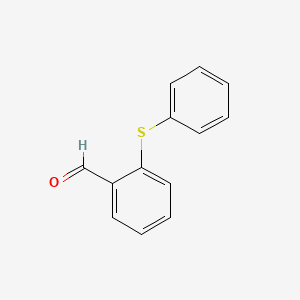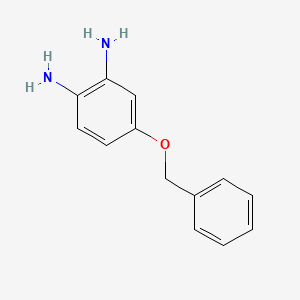
4-(Benzyloxy)benzene-1,2-diamine
概要
説明
4-(Benzyloxy)benzene-1,2-diamine is a chemical compound with the molecular weight of 214.27 . Its IUPAC name is 4-(benzyloxy)-1,2-benzenediamine . The InChI code for this compound is 1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 .
Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)benzene-1,2-diamine can be inferred from its IUPAC name and InChI code. It consists of a benzene ring with two amine groups (-NH2) at positions 1 and 2, and a benzyloxy group (-OC6H5) at position 4 .科学的研究の応用
Synthesis and Polymer Science
- Polymer Synthesis and Characterization : Novel aromatic polyimides were synthesized using diamines, including derivatives similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrating their utility in creating materials with high solubility, thermal stability, and specific heat capacity, suitable for advanced applications in materials science (Butt et al., 2005).
- High-Performance Thermosets : Aromatic diamine-based benzoxazines and their thermosets were synthesized, highlighting the potential of these compounds in enhancing the thermal properties of polymers, thereby offering new materials for high-temperature applications (Lin et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Novel compounds, including derivatives of 4-(Benzyloxy)benzene-1,2-diamine, were investigated for their corrosion inhibiting properties on mild steel in acidic environments, showing high efficiency and potential for industrial applications (Singh & Quraishi, 2016).
Flame Retardancy
- Development of Flame Retardants : Research on the synthesis of novel phosphorus-containing flame retardants, utilizing compounds similar to 4-(Benzyloxy)benzene-1,2-diamine, demonstrated their effectiveness in enhancing the flame retardancy of epoxy resins, highlighting the significance of these compounds in improving safety standards in materials science (Sun & Yao, 2011).
Electronic Materials
- Organic Luminophores : Research on precious-metal-free organic luminophores, incorporating benzene derivatives, showed potential for applications in room temperature phosphorescence and temperature sensing, indicating the versatility of 4-(Benzyloxy)benzene-1,2-diamine related compounds in electronic and photonic devices (Shimizu et al., 2018).
特性
IUPAC Name |
4-phenylmethoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGKXPXBIVFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60523649 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)benzene-1,2-diamine | |
CAS RN |
41927-17-7 | |
| Record name | 4-(Benzyloxy)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60523649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1,1-dimethyl-1H,3H-furo[3,4-c]pyridin-3-one](/img/structure/B1601553.png)
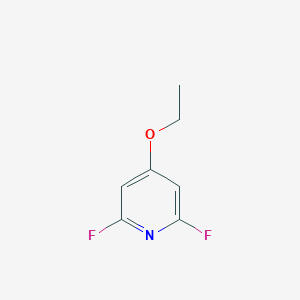
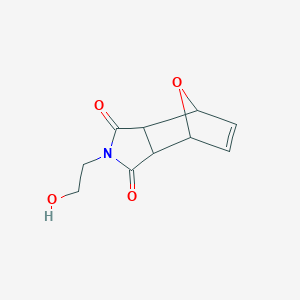
![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)
